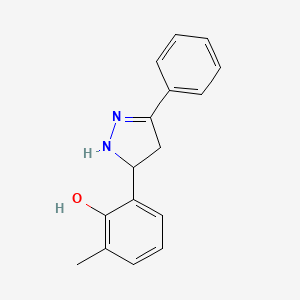
Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl- is a complex organic compound that belongs to the class of phenols This compound is characterized by the presence of a phenol group, a pyrazole ring, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with phenyl-substituted ketones, followed by the introduction of a methyl group at the 6-position of the phenol ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the consistency and quality of the final product. This may involve purification techniques such as recrystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenol ring, leading to the formation of various substituted phenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(1-acetyl-4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-4-bromo-: A similar compound with an acetyl group and a bromine atom.
Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-4-chloro-: A related compound with a chlorine atom at the 4-position.
Uniqueness
Phenol, 2-(4,5-dihydro-3-phenyl-1H-pyrazol-5-yl)-6-methyl- is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with other molecules and its overall properties.
Properties
CAS No. |
1049117-25-0 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-methyl-6-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C16H16N2O/c1-11-6-5-9-13(16(11)19)15-10-14(17-18-15)12-7-3-2-4-8-12/h2-9,15,18-19H,10H2,1H3 |
InChI Key |
ASFYAPWCYYSTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CC(=NN2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


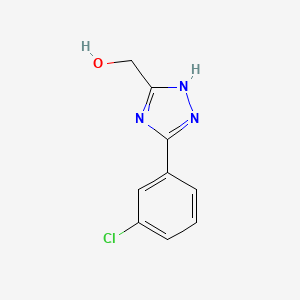
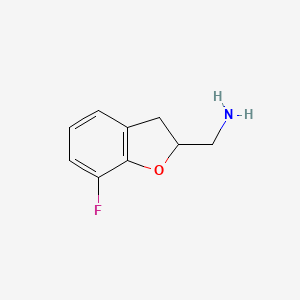
![Methyl 6-(3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110455.png)
![benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate](/img/structure/B12110461.png)
![2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridyl]propionamide](/img/structure/B12110462.png)
![11-Hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12110468.png)
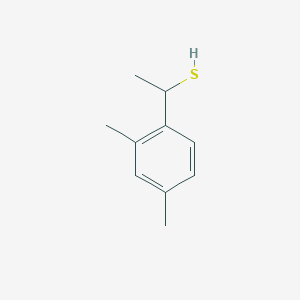

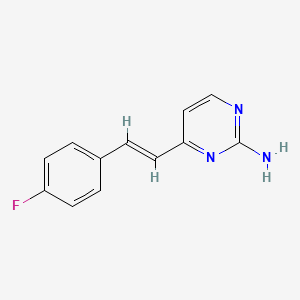
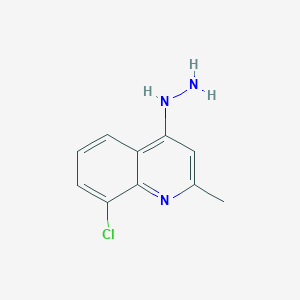

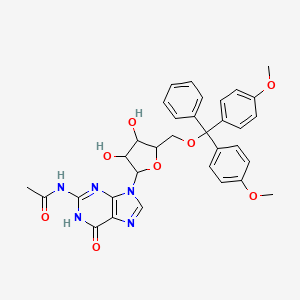

![4-phenyl-2-[(Z)-[(3Z)-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12110527.png)
